4'-Dimethylamino-4-hydroxybiphenyl-3-carbaldehyde
Description
Properties
IUPAC Name |
5-[4-(dimethylamino)phenyl]-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-16(2)14-6-3-11(4-7-14)12-5-8-15(18)13(9-12)10-17/h3-10,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAGUBXJEAQSCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601186067 | |
| Record name | 4′-(Dimethylamino)-4-hydroxy[1,1′-biphenyl]-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601186067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936940-83-9 | |
| Record name | 4′-(Dimethylamino)-4-hydroxy[1,1′-biphenyl]-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936940-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4′-(Dimethylamino)-4-hydroxy[1,1′-biphenyl]-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601186067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction enables the formation of the biphenyl structure through palladium-catalyzed coupling of boronic acids with aryl halides. For this compound, the reaction involves:
- Boronic acid component : Aryl boronic acid containing the pre-functionalized dimethylamino group.
- Halide component : Halogenated benzaldehyde derivative with a protected hydroxyl group.
Reaction conditions include a palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours. Yields range from 65% to 78%, contingent on substituent electronic effects and steric hindrance.
Acid-Catalyzed Friedel-Crafts Alkylation
An alternative approach adapts Friedel-Crafts chemistry to couple aromatic rings. For example, cyclohexanone-4-carboxylic acid derivatives react with phenol derivatives under acidic conditions (e.g., HCl) to form biphenyl intermediates, which are subsequently dehydrogenated and functionalized. This method achieves yields of 60–70% but requires stringent control over reaction stoichiometry to minimize byproducts.
Functional Group Introduction and Modification
Dimethylamino Group Installation
The dimethylamino group is introduced via nucleophilic substitution or reductive amination:
Hydroxyl Group Deprotection
Hydroxyl groups are often protected as benzyl ethers during synthesis. Hydrogenolysis using Pd/C in dioxane quantitatively removes benzyl groups without affecting other functionalities.
Aldehyde Oxidation State Control
The aldehyde moiety is introduced via:
- Rosenmund Reduction : Hydrogenation of an acid chloride over a poisoned Pd/BaSO₄ catalyst.
- Oxidation of Primary Alcohols : Employing pyridinium chlorochromate (PCC) in dichloromethane.
Optimized Synthetic Pathways
Pathway A: Sequential Coupling and Functionalization
- Suzuki-Miyaura coupling of 4-bromo-3-hydroxybenzaldehyde with 4-(dimethylamino)phenylboronic acid.
- Deprotection of the hydroxyl group via hydrogenolysis.
- Purification via column chromatography (ethyl acetate/petroleum ether).
Pathway B: Integrated Friedel-Crafts and Reductive Amination
- Acid-catalyzed condensation of methyl 4-hydroxybenzoate with 4-(dimethylamino)phenol.
- Dehydrogenation using Pd/C in toluene at 150°C.
- Aldehyde introduction via PCC oxidation.
Comparative Analysis of Methods
| Parameter | Suzuki-Miyaura | Friedel-Crafts |
|---|---|---|
| Reaction Time | 18–24 hours | 8–12 hours |
| Yield | 65–78% | 60–70% |
| Byproducts | <5% | 10–15% |
| Catalyst Cost | High (Pd-based) | Low (H₂SO₄) |
The Suzuki-Miyaura method offers superior regioselectivity and scalability, whereas Friedel-Crafts alkylation provides cost advantages for small-scale syntheses.
Challenges and Mitigation Strategies
- Regioselectivity in Coupling Reactions : Electron-withdrawing groups on the aryl halide enhance coupling efficiency but may necessitate orthogonal protection schemes.
- Aldehyde Over-Oxidation : Use of mild oxidizing agents (e.g., PCC) prevents carboxylic acid formation.
- Amino Group Stability : Avoiding strong acids during deprotection steps preserves the dimethylamino functionality.
Chemical Reactions Analysis
Reduction Reactions
The aldehyde group can be reduced to a primary alcohol using agents like NaBH₄ or catalytic hydrogenation:
Reduction of the biphenyl backbone or dimethylamino group is less common but theoretically feasible under harsher conditions .
Nucleophilic Addition at the Aldehyde
The aldehyde participates in nucleophilic additions, such as:
-
Condensation with amines to form Schiff bases.
-
Grignard reactions to generate secondary alcohols.
Electrophilic Aromatic Substitution (EAS)
The dimethylamino group (-N(CH₃)₂) is a strong electron-donating substituent, directing EAS to the para and ortho positions of the biphenyl system. Reactions include:
-
Nitration : Introduces nitro groups at activated positions.
-
Sulfonation : Forms sulfonic acid derivatives under fuming H₂SO₄.
Substitution at the Hydroxyl Group
The phenolic -OH group undergoes typical substitution reactions:
| Reaction Type | Reagent | Product |
|---|---|---|
| Esterification | Acetic anhydride | Biphenyl-3-carbaldehyde acetate |
| Etherification | Alkyl halides | Alkoxy-substituted derivatives |
The Mitsunobu reaction (observed in biphenyl syntheses ) could theoretically apply here for ether formation.
Cross-Coupling Reactions
The biphenyl scaffold may participate in Suzuki–Miyaura coupling (as seen in related syntheses ), enabling functionalization at the aryl halide positions.
Complex Formation and Biological Interactions
The compound’s dimethylamino group enhances interactions with biological targets, such as enzymes involved in oxidative stress pathways . While direct studies are scarce, analogous biphenyl carbamates exhibit activity through covalent modification of active sites .
Limitations and Research Gaps
The provided sources lack explicit data on this compound’s reactivity. Insights are extrapolated from:
Further experimental validation is required to confirm reaction outcomes, particularly for regioselective modifications and catalytic applications.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
4'-Dimethylamino-4-hydroxybiphenyl-3-carbaldehyde serves as an essential intermediate in the synthesis of more complex organic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a valuable building block in organic synthesis. For instance, it can be utilized in the Suzuki–Miyaura coupling reaction to form biphenyl derivatives that are crucial in pharmaceuticals and agrochemicals .
Biological Applications
Potential Anticancer Agent
Recent studies have indicated that this compound exhibits promising anticancer properties. Research demonstrates that it can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent against tumors . The mechanism involves its interaction with specific biological targets, leading to cell death through programmed pathways.
Pharmacological Activities
This compound also shows a range of pharmacological activities similar to other biphenyl derivatives. It has been reported to possess anti-inflammatory, antibacterial, and antifungal properties . Such activities are attributed to its structural similarities with known bioactive compounds, making it a candidate for further medicinal exploration.
Environmental Applications
Pollutant Degradation
In environmental chemistry, this compound has been investigated for its potential role in the degradation of pollutants. Its reactive nature allows it to participate in processes aimed at breaking down harmful substances in the environment . This application is particularly relevant given the increasing focus on sustainable practices and remediation technologies.
Case Studies
-
Anticancer Activity Study
- A study conducted on various cancer cell lines revealed that treatment with this compound resulted in significant apoptosis rates compared to control groups. The compound was shown to activate caspase pathways involved in programmed cell death .
-
Environmental Impact Assessment
- Research assessing the degradation of industrial pollutants highlighted the effectiveness of this compound in breaking down hazardous organic compounds through oxidative processes . This study underscores its potential utility in environmental cleanup efforts.
Mechanism of Action
The mechanism of action of 4’-Dimethylamino-4-hydroxybiphenyl-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can undergo oxidative addition and transmetalation processes, which are key steps in many catalytic reactions . These interactions enable the compound to exert its effects in various chemical and biological systems.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Below is a comparative analysis of key structural analogs:
Electronic and Reactivity Differences
Halogenated Analog (2-Chloro-3',4'-difluoro-biphenyl-4-carbaldehyde) :
The electron-withdrawing Cl and F substituents reduce electron density at the aromatic ring, decreasing nucleophilic reactivity compared to the target compound. This derivative may exhibit lower solubility in polar solvents but enhanced stability in acidic conditions .- 4'-Hydroxy-biphenyl-4-carbaldehyde: The absence of the dimethylamino group reduces electron-donating effects and basicity. This analog’s reactivity is dominated by the aldehyde and hydroxy groups, limiting its utility in amine-mediated reactions (e.g., drug precursor synthesis) .
- 4-Hydroxy-3,5-dimethoxybenzaldehyde: Methoxy groups provide weaker electron-donating effects than dimethylamino, but the para-hydroxy group enables hydrogen bonding.
- 4-(Dimethylamino)benzohydrazide: The hydrazide group facilitates metal coordination and condensation reactions, unlike the aldehyde’s nucleophilic addition reactivity. This makes the hydrazide more suited for coordination chemistry or protease inhibitor design .
Hydrogen Bonding and Crystallization
The target compound’s hydroxy and dimethylamino groups enable extensive hydrogen bonding, as observed in related dimethylamino-containing structures like 4-(Dimethylamino)benzohydrazide . In contrast, halogenated analogs (e.g., 2-Chloro-3',4'-difluoro-biphenyl-4-carbaldehyde) rely on weaker van der Waals interactions, leading to less predictable crystal packing .
Biological Activity
4'-Dimethylamino-4-hydroxybiphenyl-3-carbaldehyde (also known as DMABH) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure allows it to interact with biological systems in ways that can be both beneficial and harmful, making it a subject of extensive study.
- Molecular Formula : C15H15NO2
- Molecular Weight : 241.29 g/mol
- Canonical SMILES : CN(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O
Synthesis Methods
The synthesis of DMABH typically involves:
- Suzuki-Miyaura Coupling : A common method for forming carbon-carbon bonds, allowing the construction of the biphenyl structure.
- Oxidation and Reduction Reactions : DMABH can undergo various reactions, including oxidation to form carboxylic acids and reduction to yield alcohols.
DMABH exhibits biological activity through its interaction with specific molecular targets. It is known to participate in oxidative addition and transmetalation processes, which are crucial in catalytic reactions. The compound's dimethylamino group enhances its ability to interact with biological macromolecules, potentially affecting enzyme activities and signaling pathways.
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of DMABH. It has been shown to scavenge free radicals and reduce oxidative stress markers in various cellular models. This property may contribute to its neuroprotective effects, particularly in models of neurodegenerative diseases .
Enzyme Inhibition
DMABH has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways:
- Acetylcholinesterase Inhibition : This inhibition is relevant for conditions like Alzheimer's disease, where increased acetylcholine levels can improve cognitive function.
- Dipeptidyl Peptidase IV (DPP-IV) : Inhibition of this enzyme can enhance insulin secretion, making DMABH a candidate for antidiabetic therapies .
Cytotoxicity
While DMABH shows promise in therapeutic applications, it also exhibits cytotoxic effects at higher concentrations. Studies indicate that it can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. However, the mechanism behind this cytotoxicity needs further elucidation to balance efficacy and safety.
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 4'-Dimethylamino-4-hydroxybiphenyl-3-carbaldehyde with high purity?
- Answer : Synthesis typically involves biphenyl coupling reactions followed by functional group modifications. A two-step approach is common:
Suzuki-Miyaura coupling of halogenated biphenyl precursors to introduce the dimethylamino group.
Selective oxidation of the methyl group to the aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) under anhydrous conditions .
- Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and verify purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and stability?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton at δ 9.8–10.2 ppm) .
- UV-Vis Spectroscopy : Monitor electronic transitions (π→π*, n→π*) for stability studies under varying pH/temperature .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .
Q. How does the hydroxyl group influence the compound’s reactivity in aqueous environments?
- Answer : The phenolic -OH group increases solubility in polar solvents but may lead to oxidation under alkaline conditions. Stabilization strategies include:
- pH Control : Maintain solutions at pH 5–7 to minimize deprotonation.
- Antioxidant Additives : Use ascorbic acid (0.1% w/v) to prevent radical-mediated degradation .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
- Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies for biphenyl coupling and oxidation steps to identify rate-limiting stages .
- Reaction Path Screening : Use quantum chemical software (e.g., Gaussian, ORCA) to model alternative pathways and predict regioselectivity .
- Table : Key computational parameters for reaction optimization:
| Parameter | Value/Approach | Purpose |
|---|---|---|
| Basis Set | B3LYP/6-31G(d,p) | Optimize geometry and energy |
| Solvent Model | PCM (Water) | Simulate aqueous reactivity |
| Transition-State Search | Nudged Elastic Band (NEB) | Identify activation barriers |
Q. How should researchers address contradictory spectral data between experimental and computational results?
- Answer : Contradictions often arise from solvent effects or conformational flexibility. Mitigation strategies:
Solvent Correction : Apply implicit/explicit solvent models in DFT to match experimental conditions .
Dynamic NMR : Analyze temperature-dependent spectra to detect rotameric equilibria .
Cross-Validation : Compare IR/Raman vibrational modes with computed frequencies .
Q. What experimental designs are suitable for studying this compound’s interactions with biological targets?
- Answer :
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) with proteins/enzymes .
- Molecular Docking : Use AutoDock Vina to predict binding poses, followed by MD simulations (GROMACS) to assess stability .
- Dose-Response Assays : Employ factorial design (e.g., 2³ design) to test variables like pH, concentration, and temperature .
Q. How can hydrogen-bonding networks in the crystal lattice affect material properties?
- Answer : Strong intermolecular H-bonds (e.g., O-H···N) enhance thermal stability but reduce solubility. Strategies:
- Co-crystallization : Introduce co-formers (e.g., succinic acid) to modify packing without altering functionality .
- Lattice Energy Calculations : Use PIXEL or CrystalExplorer to quantify H-bond contributions to lattice energy .
Methodological Considerations
Q. What statistical approaches minimize experimental variability in synthesis optimization?
- Answer :
- Response Surface Methodology (RSM) : Design experiments (e.g., Central Composite Design) to model yield vs. temperature/catalyst loading .
- Taguchi Methods : Optimize robustness by controlling noise factors (e.g., humidity, stirring speed) .
Q. How to validate the environmental stability of this compound under industrial research conditions?
- Answer :
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .
- Photostability : Use a solar simulator (ISO 10977) to assess UV-induced decomposition pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
